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Abstract
XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive

small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a

serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is

overexpressed in a variety of human tumors, making it an attractive target for cancer therapy.

[2][3] This technical guide provides a comprehensive overview of the discovery, development,

mechanism of action, and preclinical evaluation of XL413 hydrochloride. Detailed

experimental protocols, quantitative data, and signaling pathway diagrams are presented to

support further research and development in this area. Despite promising preclinical activity,

the clinical development of XL413 was terminated in Phase 1 due to metabolic issues and lack

of efficacy.[3]

Introduction
The regulation of the cell cycle is a complex process involving a series of checkpoints and

enzymatic activities to ensure the fidelity of DNA replication and cell division. Dysregulation of

this process is a hallmark of cancer. Cell Division Cycle 7 (CDC7) kinase, in conjunction with its

regulatory subunit Dbf4, forms an active kinase complex that is essential for the initiation of

DNA replication by phosphorylating multiple subunits of the minichromosome maintenance

(MCM) complex.[3][4] Upregulation of CDC7 has been observed in numerous tumor cell lines,
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and its inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising

target for anticancer drug development.[2][5]

XL413 hydrochloride emerged from a discovery program aimed at identifying potent and

selective CDC7 inhibitors.[2] This document details the key characteristics and developmental

journey of this compound.

Chemical Properties and Synthesis
XL413 hydrochloride has the chemical name 8-Chloro-2-((S)-pyrrolidin-2-yl)benzofuro[3,2-

d]pyrimidin-4(3H)-one hydrochloride.[6] While a detailed, step-by-step synthesis protocol for

XL413 hydrochloride is not publicly available in the reviewed literature, its chemical structure

is known.

Table 1: Chemical Properties of XL413 Hydrochloride

Property Value

Chemical Formula C₁₄H₁₂ClN₃O₂ · HCl

Molecular Weight 326.18 g/mol

CAS Number 1169562-71-3[6]

Appearance White to beige powder

Solubility Soluble in water (up to 20 mM)[7]

Mechanism of Action
XL413 is an ATP-competitive inhibitor of CDC7 kinase.[1] By binding to the ATP-binding pocket

of CDC7, it prevents the phosphorylation of its downstream targets, most notably the MCM2

protein, a key component of the pre-replication complex.[4] This inhibition of MCM2

phosphorylation prevents the initiation of DNA replication, leading to S-phase arrest and

subsequent apoptosis in cancer cells.[4]

Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/xl413.html
https://clinicaltrials.gov/study/NCT04767828
https://www.benchchem.com/product/b560038?utm_src=pdf-body
https://www.medchemexpress.com/xl413.html
https://www.benchchem.com/product/b560038?utm_src=pdf-body
https://www.tocris.com/products/xl-413-hydrochloride_5493
https://www.benchchem.com/product/b560038?utm_src=pdf-body
https://www.benchchem.com/product/b560038?utm_src=pdf-body
https://www.tocris.com/products/xl-413-hydrochloride_5493
https://clinicaltrials.gov/study/NCT02056782
https://clinicaltrials.gov/study/NCT00083889
https://www.selleckchem.com/products/xl413-bms-863233.html
https://www.selleckchem.com/products/xl413-bms-863233.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the role of CDC7 in DNA replication initiation and the

mechanism of inhibition by XL413.
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Figure 1: CDC7 Signaling Pathway and Inhibition by XL413.

Preclinical Pharmacology
The preclinical activity of XL413 has been evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity
XL413 is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[4][6][8] It also

exhibits selectivity over other kinases.

Table 2: In Vitro Inhibitory Activity of XL413
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Target IC50 (nM) Reference(s)

CDC7 3.4 [4][6][8]

Pim-1 42 [2][4]

CK2 215 [1][2]

pMCM 118 (EC50) [1][2]

Cellular Activity
XL413 has demonstrated antiproliferative activity in various cancer cell lines, with the Colo-205

human colorectal adenocarcinoma cell line being particularly sensitive.[2][4]

Table 3: Cellular Activity of XL413 in Colo-205 Cells

Assay IC50 / EC50 (nM) Reference(s)

Cell Proliferation 2685 [2]

Cell Viability 2142 [2]

Anchorage-Independent

Growth
715 [2]

Caspase 3/7 Activity 2288 [2]

Cytotoxicity 1100 [2]

In Vivo Efficacy
In a Colo-205 xenograft model, orally administered XL413 demonstrated significant tumor

growth inhibition.[4] At a dose of 3 mg/kg, it caused a 70% inhibition of phosphorylated MCM2,

and at 100 mg/kg, it resulted in significant tumor growth regression.[4] XL413 was well-

tolerated at doses up to 100 mg/kg with no significant body weight loss.[2]

Experimental Protocols
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CDC7 Kinase Assay (Luciferase-Luciferin Coupled
Chemiluminescence)
This assay determines kinase activity by measuring the amount of ATP remaining in the

solution after the kinase reaction.
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Start

Prepare reaction mixture:
- 6 nM CDC7/ASK

- 1 µM ATP
- 50 mM Hepes pH 7.4

- 10 mM MgCl2
- 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20

- 1 mM DTT

Add varying concentrations of XL413

Incubate at room temperature for 1-2 hours

Add Kinase-Glo® reagent

Measure luminescence

Calculate percentage of ATP utilized and determine IC50

End

Click to download full resolution via product page

Figure 2: Workflow for CDC7 Kinase Assay.
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Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of cells by detecting the incorporation of

Bromodeoxyuridine (BrdU) into newly synthesized DNA.
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Start

Seed Colo-205 cells in 96-well plates (2,500 cells/well)

Incubate for 24 hours to allow attachment

Treat cells with serial dilutions of XL413 or DMSO (vehicle control)

Incubate for 72 hours at 37°C, 5% CO2

Add BrdU labeling solution

Incubate for an additional 2-4 hours

Fix and denature the DNA

Add anti-BrdU-POD antibody

Add substrate and measure absorbance

Calculate IC50 values

End

Click to download full resolution via product page

Figure 3: Workflow for Cell Proliferation Assay.
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Colo-205 Xenograft Model
This in vivo model is used to assess the antitumor efficacy of XL413.

Start

Subcutaneously inject 1 x 10^6 Colo-205 cells
into the flank of athymic nude mice

Allow tumors to grow to an average volume of 50-150 mm³

Randomize mice into treatment and control groups

Administer XL413 (e.g., 10, 30, 100 mg/kg, p.o.)
or vehicle control

Monitor tumor volume and body weight 2-3 times weekly

Continue treatment until tumors reach a predetermined size
or for a specified duration

Excise, weigh, and analyze tumors (e.g., for p-MCM2 levels)

End
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Figure 4: Workflow for Colo-205 Xenograft Study.

Clinical Development and Termination
XL413 hydrochloride, also identified as BMS-863233, advanced into Phase 1 clinical trials for

the treatment of advanced solid tumors and refractory hematologic cancers.[3][9] Two key trials

were initiated: NCT00838890 and NCT00886782.

However, both trials were terminated.[3] The termination was attributed to issues with drug

metabolism, including the accumulation of a metabolite and high levels of the parent drug in

patients with a poor metabolizer phenotype, as well as a lack of clinical efficacy.[9]

Conclusion
XL413 hydrochloride is a potent and selective inhibitor of CDC7 kinase with significant

preclinical antitumor activity, particularly in colorectal cancer models. Its discovery and

development have provided valuable insights into the therapeutic potential of targeting CDC7 in

oncology. The detailed in vitro and in vivo data, along with the experimental protocols outlined

in this guide, serve as a valuable resource for researchers in the field of cancer drug discovery.

Although the clinical development of XL413 was halted, the knowledge gained from its study

continues to inform the development of next-generation CDC7 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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